molecular formula C23H33N11O9 B14253302 L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine CAS No. 252229-35-9

L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine

Cat. No.: B14253302
CAS No.: 252229-35-9
M. Wt: 607.6 g/mol
InChI Key: DNHAYOMTSCKUKW-QXKUPLGCSA-N
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Description

L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine is a peptide compound composed of five amino acids: histidine, serine, and asparagine. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for subsequent coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form oxo-histidine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions include modified peptides with altered biological activities or stability. For example, oxidation of histidine residues can lead to peptides with different binding affinities to metal ions.

Scientific Research Applications

L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-seryl-L-asparaginyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can coordinate with metal ions, influencing the peptide’s binding affinity and activity. The serine and asparagine residues contribute to the peptide’s overall conformation and stability, affecting its biological function.

Properties

CAS No.

252229-35-9

Molecular Formula

C23H33N11O9

Molecular Weight

607.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C23H33N11O9/c24-12(1-10-5-27-8-29-10)19(38)31-13(2-11-6-28-9-30-11)20(39)34-16(7-35)22(41)32-14(3-17(25)36)21(40)33-15(23(42)43)4-18(26)37/h5-6,8-9,12-16,35H,1-4,7,24H2,(H2,25,36)(H2,26,37)(H,27,29)(H,28,30)(H,31,38)(H,32,41)(H,33,40)(H,34,39)(H,42,43)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

DNHAYOMTSCKUKW-QXKUPLGCSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

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